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Aminoethyl)phenol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-(1-Aminoethyl)phenol, also known by its IUPAC name 3-[(1S)-1-aminoethyl]phenol, is a
chiral organic compound of significant interest in the pharmaceutical industry.[1] Its structural
features, comprising a phenol group and a chiral aminoethyl side chain, make it a valuable and
versatile chiral building block.[2][3] The specific (S) stereoconfiguration is crucial for its primary
application as a key intermediate in the synthesis of several active pharmaceutical ingredients
(APIs), most notably Rivastigmine.[4] Rivastigmine is a cholinesterase inhibitor used in the
management of dementia associated with Alzheimer's and Parkinson's diseases.[4] This guide
provides a comprehensive overview of the structural formula, stereochemistry, physicochemical
properties, synthesis, and analytical methodologies for (S)-3-(1-Aminoethyl)phenol.

Structural Formula and Stereochemistry

The molecule possesses a single stereocenter at the carbon atom adjacent to the amino group
and the phenyl ring. The "S" designation in its name refers to the specific spatial arrangement
of the substituents around this chiral center, as defined by the Cahn-Ingold-Prelog (CIP) priority
rules.
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e |[UPAC Name: 3-[(1S)-1-aminoethyl]phenol[1]
e SMILES: C--INVALID-LINK--N[1]
e InChl Key: WFRNDUQAIZJRPZ-LURJTMIESA-N[1]

The stereochemical integrity of this compound is paramount, as biological systems like
enzymes and receptors are themselves chiral and often exhibit high stereospecificity. The (S)-
configuration is essential for the desired therapeutic effect in drugs derived from it, while the
corresponding (R)-enantiomer may be less active or exhibit a different pharmacological profile.

[2]

The efficacy of a chiral drug is often dependent on a precise three-dimensional fit with its
biological target. The diagram below illustrates conceptually how one enantiomer can bind
effectively to a chiral receptor site while the other cannot, leading to a difference in biological
activity.

(S)-Enantiomer Binding (R)-Enantiomer Binding

Receptor Site Receptor Site

H-Bond m-mt|Stack Tonic H-Bond o Interaction Steric Hindrance

© 0o © 0 -0

Click to download full resolution via product page

Caption: Conceptual diagram of stereospecific receptor binding.
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Physicochemical Properties

A summary of the key physical and chemical properties of (S)-3-(1-Aminoethyl)phenol is

presented below. These properties are critical for its handling, storage, and use in

manufacturing processes.

Property Value Source
Molecular Formula CsH11NO [11[4115]
Molecular Weight 137.18 g/mol [1][4]15]
Appearance White or light brown crystalline )
powder

Boiling Point 266.3 °C at 760 mmHg [4115]
Density 1.096 g/cm3 [4]
Flash Point 114.9 °C [4]
Refractive Index 1.572 [4]
CAS Number 123982-81-0 [4][5]
Storage 2-8°C, protect from light [5]

Synthesis and Manufacturing

The production of enantiomerically pure (S)-3-(1-Aminoethyl)phenol is a critical step in the

synthesis of its derivative APIs. Two primary strategies are employed: direct asymmetric

synthesis and the resolution of a racemic mixture.

The following diagram illustrates the two main approaches to obtaining the desired (S)-

enantiomer.
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Synthetic Routes to (S)-3-(1-Aminoethyl)phenol
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Caption: Overview of synthetic strategies for (S)-3-(1-Aminoethyl)phenol.
Protocol 4.2.1: Synthesis via Racemic Mixture and Chiral Resolution

This is a classical and widely used industrial method for separating a racemic mixture into its

constituent enantiomers.[2]
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Step 1: Synthesis of Racemic 3-(1-Aminoethyl)phenol A common route is the reductive
amination of 3'-hydroxyacetophenone.[3][6]

» 3'-hydroxyacetophenone is dissolved in an alcohol solvent (e.g., methanol).

e The solution is reacted with ammonia in the presence of a reducing agent and a catalyst,
such as Raney Nickel, under hydrogen pressure.[6]

e The reaction mixture is worked up to isolate the racemic 3-(1-aminoethyl)phenol.

Step 2: Chiral Resolution via Diastereomeric Salt Formation This process leverages the
different physical properties of diastereomers.[3][7]

The racemic base, 3-(1-aminoethyl)phenol, is dissolved in a suitable solvent, such as
methanol.

An equimolar amount of an enantiomerically pure chiral acid, the resolving agent (e.g., L-(+)-
tartaric acid), is added to the solution, often at an elevated temperature (e.g., 60 °C) to
ensure complete dissolution.[8]

The clear solution is allowed to cool to room temperature, and a co-solvent (e.g., acetone)
may be added to induce precipitation.[8]

The mixture is cooled further (e.g., to 5 °C) and allowed to crystallize. Due to differences in
solubility, the salt of one diastereomer will preferentially crystallize out of the solution.

The precipitated diastereomeric salt is isolated by filtration.

The enantiomerically pure (S)-3-(1-aminoethyl)phenol is liberated from the salt by
treatment with a base (e.g., sodium hydroxide or ammonia solution) to neutralize the
resolving agent, followed by extraction into an organic solvent.[9]

Protocol 4.2.2: Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired (S)-enantiomer, avoiding the loss of
50% of the material inherent in resolution processes.[2] A prominent method is the asymmetric
reduction of the prochiral ketone, 3'-hydroxyacetophenone.[2][3]
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o 3'-hydroxyacetophenone is subjected to catalytic hydrogenation.

e The reaction is carried out using a chiral catalyst, such as a transition metal complex with a
chiral ligand (e.g., a Ruthenium-BINAP system).

o The chiral catalyst directs the hydrogenation to occur preferentially on one face of the
ketone, yielding the (S)-alcohol with high enantiomeric excess.

e The resulting chiral alcohol is then converted to the corresponding amine with retention of
stereochemistry. Alternatively, direct asymmetric reductive amination can be employed using
specific enzymes like transaminases.[3]

Application in the Synthesis of Rivastigmine

(S)-3-(1-Aminoethyl)phenol is a crucial precursor for Rivastigmine. The synthesis involves
N,N-dimethylation of the primary amine followed by carbamoylation of the phenolic hydroxyl

group.

The diagram below outlines a general synthetic pathway from the N,N-dimethylated
intermediate to Rivastigmine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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